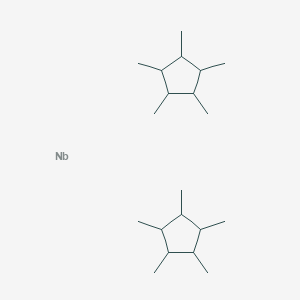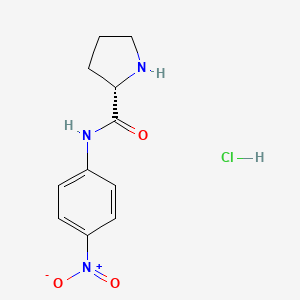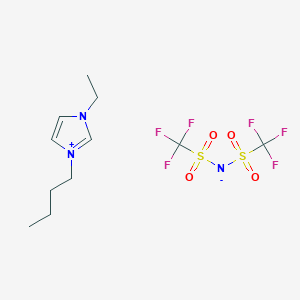
N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) is a useful research compound. Its molecular formula is C17H33N5O4 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) is 371.25325455 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
Boc-D-Lys(N3)-OH (CHA): is widely used in the synthesis of peptides. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds . This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be used to introduce azide functionalities into peptides, which can then be further modified or used in bioconjugation reactions.
Drug Development
The azide group present in Boc-D-Lys(N3)-OH (CHA) is a key functional group in click chemistry, a powerful tool in drug discovery and development . This compound can be used to create diverse molecular libraries through triazole formation, which is essential for the development of new pharmaceuticals.
Bioconjugation
Boc-D-Lys(N3)-OH (CHA): serves as a building block for bioconjugation strategies. The azide functionality allows for the attachment of various probes or drugs to biomolecules, such as antibodies or proteins, via click chemistry, enabling the creation of targeted therapies and diagnostic tools .
Antimicrobial Research
Research has shown that polymers derived from lysine, such as those that can be synthesized using Boc-D-Lys(N3)-OH (CHA) , exhibit antimicrobial properties . These materials are being explored for their potential use in combating antimicrobial resistance, a growing concern in healthcare.
Proteomics Research
Boc-D-Lys(N3)-OH (CHA): is utilized in proteomics research to modify proteins and peptides. The azide group can be used for selective labeling or immobilization of proteins, aiding in the study of protein function and interaction .
Mécanisme D'action
Target of Action
Boc-D-Lys(N3)-OH (CHA) is primarily used in the synthesis of star-shaped cationic polypeptides . These polypeptides have been identified as potential antimicrobial agents, with their primary targets being various types of bacteria, including both Gram-positive and Gram-negative strains .
Mode of Action
The mode of action of Boc-D-Lys(N3)-OH (CHA) involves the disruption of bacterial cell membranes . The compound interacts with the bacterial cell membrane, leading to its disruption and ultimately, the death of the bacteria .
Biochemical Pathways
It is known that the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes . This disruption can lead to a cascade of downstream effects that ultimately result in the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness as an antimicrobial agent suggests that it has sufficient bioavailability to interact with its bacterial targets .
Result of Action
The primary result of Boc-D-Lys(N3)-OH (CHA)'s action is the death of targeted bacteria . By disrupting the bacterial cell membrane, the compound causes the bacteria to lose their ability to maintain homeostasis, leading to their death .
Propriétés
IUPAC Name |
(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHYBEBTGVUZET-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys(N3)-OH (CHA) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)



![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)


![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)


